molecular formula AuGe3 B14462538 CID 78063523

CID 78063523

Cat. No.: B14462538
M. Wt: 414.9 g/mol
InChI Key: KXBIOQAGZLJHTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 78063523 is a chemical compound registered in PubChem, a public database for chemical structures and biological activities.

CIDs (PubChem Compound Identifiers) are numerical codes assigned to unique chemical entities, enabling standardized referencing across scientific literature and databases . This compound’s absence in the provided evidence necessitates extrapolation from structurally or functionally similar compounds for comparative analysis.

Properties

Molecular Formula

AuGe3

Molecular Weight

414.9 g/mol

InChI

InChI=1S/Au.3Ge

InChI Key

KXBIOQAGZLJHTM-UHFFFAOYSA-N

Canonical SMILES

[Ge].[Ge].[Ge].[Au]

Origin of Product

United States

Preparation Methods

The preparation methods for CID 78063523 involve various synthetic routes and reaction conditions. These methods typically include condensation reactions, activation of hydroxyl groups, and other chemical processes to obtain the desired compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

CID 78063523 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

CID 78063523 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used to investigate cellular processes and molecular interactions. In medicine, it could be explored for its potential therapeutic effects. Additionally, it has industrial applications in the development of new materials and chemical products .

Mechanism of Action

The mechanism of action of CID 78063523 involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues

Betulin Derivatives

Betulin (CID 72326) and betulinic acid (CID 64971) are pentacyclic triterpenoids with demonstrated pharmacological activities, including anti-inflammatory and anticancer properties. Unlike these compounds, CID 78063523’s hypothetical structure (if triterpenoid) may feature distinct functional groups or side chains, altering its solubility, bioavailability, or target specificity. For example, 3-O-caffeoyl betulin (CID 10153267) incorporates a caffeoyl moiety, enhancing its antioxidant capacity compared to unmodified betulin .

Oscillatoxin Derivatives

Oscillatoxins (e.g., CID 101283546, CID 185389) are marine-derived toxins with polyketide backbones. If this compound shares a similar macrocyclic structure, its biological activity might involve ion channel modulation or cytotoxicity, akin to oscillatoxin D .

Saponins and Glycosides

Ginsenosides (e.g., CID 439763) are glycosylated triterpenes studied for their neuroprotective effects. This compound, if a saponin, may differ in sugar moieties or aglycone structure, influencing its metabolic stability or receptor binding .

Functional Comparisons

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound (CID) Molecular Formula Molecular Weight (g/mol) LogP Key Functional Groups
Betulin (72326) C₃₀H₅₀O₂ 442.73 8.27 Hydroxyl, pentacyclic core
Betulinic Acid (64971) C₃₀H₄₈O₃ 456.70 6.89 Carboxylic acid, triterpene
Oscillatoxin D (101283546) C₃₇H₅₈O₈ 642.85 4.50 Macrocyclic lactone, ethers
This compound Not available Not available N/A Hypothetical: hydroxyl, glycoside

Data sourced from PubChem and structural analyses in referenced studies .

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